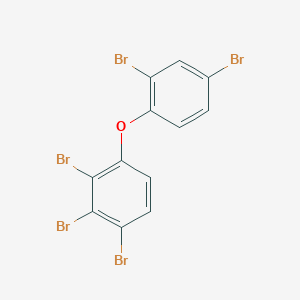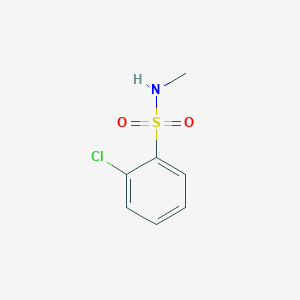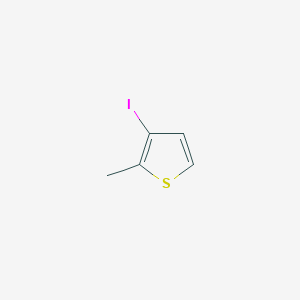
3-Iodo-2-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methylthiophene is an organic compound with a molecular formula of C5H5IS. It is a heterocyclic aromatic compound with a thiophene ring substituted with an iodine atom and a methyl group. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methylthiophene is not fully understood. However, it is believed to act as an electrophile due to the presence of the iodine atom. This property makes it useful in certain chemical reactions, such as electrophilic substitution.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Iodo-2-methylthiophene. However, it has been reported to exhibit antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Iodo-2-methylthiophene in lab experiments is its relatively simple synthesis method. However, one limitation is its potential toxicity, as iodine is a known irritant and can be harmful if ingested or inhaled.
Orientations Futures
There are several potential future directions for the study of 3-Iodo-2-methylthiophene. One area of interest is its potential as a building block for the synthesis of semiconducting materials for use in organic electronics. Additionally, further investigation into its potential as a ligand in metal-catalyzed cross-coupling reactions could lead to the development of new and more efficient synthetic methods. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-Iodo-2-methylthiophene can be achieved through several methods. One of the most common methods involves the reaction of 2-methylthiophene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction proceeds through electrophilic substitution, where the iodine atom replaces one of the hydrogen atoms on the thiophene ring.
Applications De Recherche Scientifique
3-Iodo-2-methylthiophene has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has shown promise as a building block for the synthesis of semiconducting materials. It has also been investigated for its potential as a ligand in metal-catalyzed cross-coupling reactions.
Propriétés
Numéro CAS |
16494-34-1 |
|---|---|
Formule moléculaire |
C5H5IS |
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
3-iodo-2-methylthiophene |
InChI |
InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3 |
Clé InChI |
XSPLJKDMNBFTKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)I |
SMILES canonique |
CC1=C(C=CS1)I |
Synonymes |
3-Iodo-2-methylthiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



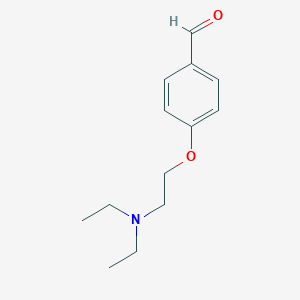
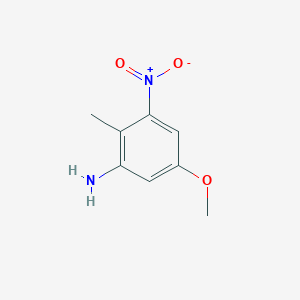
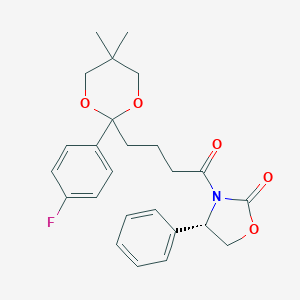
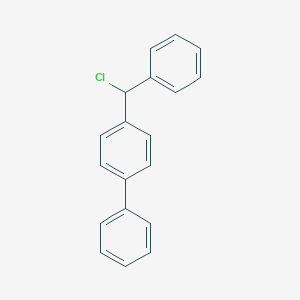
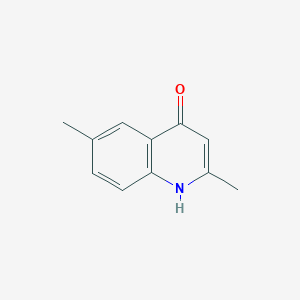
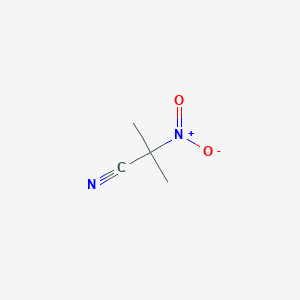
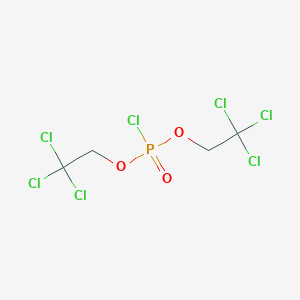

![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)


